molecular formula C5H6O2 B1619340 Cyclopropylglyoxal CAS No. 5617-85-6

Cyclopropylglyoxal

Cat. No.: B1619340
CAS No.: 5617-85-6
M. Wt: 98.1 g/mol
InChI Key: PHGZFKPNFFEOIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Cyclopropanation strategies in recent total syntheses highlight the strategic considerations for the introduction of the cyclopropane motif in a collection of recent total syntheses . An expedient method for the α-cyclopropanation of ketones using hydrogen borrowing (HB) catalysis is described .


Molecular Structure Analysis

The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals . The structure of organic compounds, including their chirality, is crucial to the activity of medicines, aromatic compounds, and agrochemicals .


Chemical Reactions Analysis

In the production of glyoxal, the qualitative and quantitative analysis of the reaction mixture has been a long-standing problem . The application of the analytical technique developed in this study demonstrated that the aqueous reaction mixture produced by the oxidation of acetaldehyde with HNO3 was composed of glyoxal, acetaldehyde, acetic acid, formic acid, glyoxylic acid, oxalic acid, butanedione, and glycolic acid .


Physical And Chemical Properties Analysis

Reliable chemical property data are the key to defensible and unbiased assessments of chemical emissions, fate, hazard, exposure, and risks . The chemistry of a biomaterial directly contributes to its interaction with biological environments .

Scientific Research Applications

1. Cyclopropyl Ring in Drug Development

The cyclopropyl ring, a component of cyclopropylglyoxal, plays a significant role in drug development. Its unique features like coplanarity of carbon atoms, shorter C-C bonds, and enhanced π-character of these bonds contribute to enhancing the potency of drugs and reducing off-target effects. This makes cyclopropyl rings valuable in transitioning drug candidates from preclinical to clinical stages (Talele, 2016).

2. Anticancer Therapeutic Potential

Methylglyoxal, technically known as 2-oxopropanal and closely related to this compound, has been identified as an effective anticancer therapeutic agent. Despite its cytotoxic nature, its ability to glycate and crosslink macromolecules like protein and DNA is harnessed in cancer treatment (Chakraborty, Karmakar, & Chakravortty, 2014).

3. Role in Modifying Neuronal Channels in Diabetic Neuropathy

Methylglyoxal modifies the voltage-gated sodium channel Nav1.8 in diabetic neuropathy, leading to increased electrical excitability of nociceptive neurons. This modification contributes to metabolic hyperalgesia, highlighting a significant role in diabetic pain management (Bierhaus et al., 2012).

4. Impact on Osteoblast Apoptosis and Bone Mineral Density

Methylglyoxal induces apoptosis in human osteoblasts and is linked to bone mineral density loss in vivo. This emphasizes its role in bone health, particularly in conditions involving elevated levels of this compound, such as diabetes (Chan, Wu, & Shiao, 2007).

5. Therapeutic Potential in Neuropathic Pain Treatment

The 3'-cycloalkyl-substituted carboxycyclopropylglycines, related to this compound, show therapeutic potential in treating neuropathic pain. They selectively bind to metabotropic glutamate receptors, indicating a new avenue for pain management (Stanley et al., 2010).

6. Antidepressant-Like Effect and BDNF Gene Expression

Cycloprolylglycine, another compound related to this compound, exhibits antidepressant-like effects and enhances BDNF gene expression in the cortex. This suggests its potential in mental health therapies, particularly in depression treatment (Abdullina et al., 2022).

7. Environmental Applications

Pseudomonas azotoformans, capable of degrading the cyclopropyl-containing compound cyhalofop-butyl, shows the potential use of this compound derivatives in bioremediation and environmental management (Nie et al., 2011).

Safety and Hazards

Cyclopropylglyoxal is suspected of causing genetic defects and may cause cancer . It is also suspected of damaging fertility .

Properties

IUPAC Name

2-cyclopropyl-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c6-3-5(7)4-1-2-4/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGZFKPNFFEOIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204703
Record name Cyclopropaneglyoxylaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5617-85-6
Record name Cyclopropaneglyoxylaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005617856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropaneglyoxylaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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